Dehydrofelodipine
CAS No.: 96382-71-7
VCID: VC21335071
Molecular Formula: C18H17Cl2NO4
Molecular Weight: 382.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Dehydrofelodipine is a metabolite of felodipine, a calcium channel blocker used primarily to treat hypertension. It is produced through the metabolic breakdown of felodipine, primarily by the enzyme cytochrome P450 3A4 (CYP3A4) in the liver . Understanding dehydrofelodipine is crucial for comprehending the pharmacokinetics and pharmacodynamics of felodipine. PharmacokineticsDehydrofelodipine is formed as felodipine undergoes extensive first-pass metabolism in the liver. This process involves CYP3A4, which converts felodipine into dehydrofelodipine. The pharmacokinetics of dehydrofelodipine are closely linked to those of felodipine, as changes in felodipine metabolism directly affect dehydrofelodipine levels . Table 1: Key Pharmacokinetic Parameters of Felodipine and Dehydrofelodipine
Drug InteractionsDehydrofelodipine levels can be influenced by substances that affect CYP3A4 activity. For example, grapefruit juice, which inhibits CYP3A4, can increase dehydrofelodipine levels by reducing felodipine metabolism . This interaction highlights the importance of monitoring drug interactions when using felodipine. Table 2: Effects of Grapefruit Juice on Felodipine and Dehydrofelodipine
Clinical SignificanceThe clinical significance of dehydrofelodipine is primarily related to its role as a metabolite of felodipine. Changes in dehydrofelodipine levels can reflect alterations in felodipine metabolism, which may impact its efficacy and safety profile. Monitoring these changes can help in managing drug therapy and minimizing adverse effects. |
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CAS No. | 96382-71-7 | ||||||||||||||||||||
Product Name | Dehydrofelodipine | ||||||||||||||||||||
Molecular Formula | C18H17Cl2NO4 | ||||||||||||||||||||
Molecular Weight | 382.2 g/mol | ||||||||||||||||||||
IUPAC Name | 3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | ||||||||||||||||||||
Standard InChI | InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3 | ||||||||||||||||||||
Standard InChIKey | REQRUBNOOIAHMG-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl | ||||||||||||||||||||
Canonical SMILES | CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl | ||||||||||||||||||||
Appearance | White to Off-White Solid | ||||||||||||||||||||
Melting Point | 76-80 °C | ||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||
Synonyms | dehydrofelodipine ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate |
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PubChem Compound | 62970 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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